![molecular formula C15H22BNO3 B2825820 N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2246720-26-1](/img/structure/B2825820.png)
N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
“N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C15H22BNO3 . It is a solid at 20°C . It is also known as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.15 . It is a solid at 20°C .
Scientific Research Applications
Organic Synthesis and Drug Discovery
Benzamide derivatives play a crucial role in organic synthesis and drug discovery, serving as key intermediates for the development of pharmaceutical agents with diverse therapeutic applications. For instance, compounds with benzamide moieties have been explored for their potential as anti-tubercular scaffolds, showcasing promising activity against Mycobacterium tuberculosis with minimal cytotoxicity, indicating their potential use in anti-tubercular drug discovery processes (Nimbalkar et al., 2018).
Imaging Probes for Cancer Detection
Benzamide analogues have also been utilized in the development of imaging probes for cancer detection. For example, fluorine-18 labeled benzamide analogues have been synthesized and evaluated as potential ligands for PET imaging of the sigma-2 receptor status in solid tumors. These studies highlight the use of benzamide derivatives in creating diagnostic tools that could significantly improve the detection and management of cancer (Tu et al., 2007).
Molecular Assemblies and Ferroelectric Response
Research into benzamide derivatives has also extended into the study of molecular assemblies and their physical properties. For instance, benzenecarboxamide derivatives bearing multiple −CONHC14H29 chains have been examined for their molecular assemblies in various mediums, revealing their phase transition behavior and dielectric responses. These studies contribute to the understanding of how molecular structure influences material properties, which is crucial for the design of novel materials with specific functionalities (Shishido et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that boronic acid derivatives, like this compound, are often used in suzuki-miyaura coupling reactions .
Mode of Action
This complex then undergoes transmetalation with an organohalide to form the coupled product .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in synthetic organic chemistry . Its role in Suzuki-Miyaura coupling reactions contributes to the synthesis of various biologically active compounds, which can then interact with biochemical pathways .
Pharmacokinetics
It’s primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of biaryl compounds via Suzuki-Miyaura coupling reactions . These biaryl compounds can have various biological activities depending on their specific structures .
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, Suzuki-Miyaura reactions typically require a base and are performed under heating .
properties
IUPAC Name |
N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-10-9-11(13(18)17-6)7-8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSWOQOVKTYBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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